1-(3-Amino-4-ethylphenyl)ethanone
Description
1-(3-Amino-4-ethylphenyl)ethanone is an acetophenone derivative featuring an amino group (-NH₂) at the 3-position and an ethyl group (-C₂H₅) at the 4-position of the aromatic ring. Its molecular formula is C₁₀H₁₃NO (calculated molecular weight: 163.22 g/mol).
Properties
CAS No. |
103030-61-1 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(3-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3,11H2,1-2H3 |
InChI Key |
PBLQRTNIIILCNO-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)C)N |
Synonyms |
Acetophenone, 3-amino-4-ethyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(3-Amino-4-methylphenyl)ethanone (C₉H₁₁NO, MW 149.19): Substituents: 3-NH₂, 4-CH₃. Properties: The methyl group enhances lipophilicity compared to polar groups like -OH but may reduce steric hindrance relative to ethyl . Applications: Used in research contexts, with solubility data available (e.g., storage at 2–8°C in solution) .
- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (C₉H₁₀O₄, MW 182.18): Substituents: 2-OH, 5-OH, 4-OCH₃. Activity: Demonstrates potent α-glucosidase inhibition (IC₅₀ values) due to hydroxyl groups forming hydrogen bonds with enzyme residues . Methoxy groups slightly reduce activity compared to hydroxyls .
- 1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone (C₉H₁₀ClNO₂, MW 213.64): Substituents: 2-NH₂, 3-Cl, 4-OCH₃. Properties: Chlorine increases molecular weight and may enhance electrophilic reactivity, while methoxy improves solubility .
Enzyme Inhibition and Drug Design
- Pyridine-based ethanones (e.g., UDO): Exhibit antiparasitic activity by inhibiting CYP51, a cytochrome P450 enzyme in Trypanosoma cruzi . The amino group in 1-(3-Amino-4-ethylphenyl)ethanone could similarly interact with enzyme active sites.
- DNA-PK inhibitors: 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone enhances radiation-induced tumor control by inhibiting DNA repair pathways . Substituent bulkiness (e.g., ethyl vs. morpholino) may influence target selectivity.
Data Tables
Table 1: Physicochemical Properties of Selected Ethanone Derivatives
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